N-cyclohexyl-N-(cyclohexylcarbamoyl)-3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a propanoyl group, and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazolopyrimidine core, while reduction may result in the formation of reduced derivatives.
Scientific Research Applications
1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA
- 1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA
Uniqueness
What sets 1,3-DICYCLOHEXYL-3-(3-{5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOYL)UREA apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H32N6O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C22H32N6O3/c1-15-18(20(30)28-21(25-15)23-14-24-28)12-13-19(29)27(17-10-6-3-7-11-17)22(31)26-16-8-4-2-5-9-16/h14,16-17H,2-13H2,1H3,(H,26,31)(H,23,24,25) |
InChI Key |
XNOJCESXXBKQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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